4-(acetylamino)-5-chloro-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-acetamido-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which contribute to its diverse chemical reactivity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-acetamido-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration and Reduction: The ester is then subjected to nitration using a mixture of nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent such as tin(II) chloride to yield the corresponding amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-acetamido-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products
The major products formed from these reactions include quinones, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-4-acetamido-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-4-acetamido-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: A related compound with similar structural features but lacking the benzothiazole moiety.
Metoclopramide: A dopamine D2 receptor antagonist with structural similarities but different pharmacological properties.
Uniqueness
5-Chloro-4-acetamido-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to its combination of the benzothiazole ring and the acetamido-methoxybenzamide structure, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C18H16ClN3O4S |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
4-acetamido-5-chloro-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H16ClN3O4S/c1-9(23)20-14-8-15(26-3)11(7-12(14)19)17(24)22-18-21-13-5-4-10(25-2)6-16(13)27-18/h4-8H,1-3H3,(H,20,23)(H,21,22,24) |
InChI Key |
HPRJHIUVLUXQJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.